1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
The compound 1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (hereafter referred to as the "target compound") is a pyrido[2,3-d]pyrimidine derivative characterized by:
- A methyl group at the 1-position.
- Phenyl substitution at the 7-position.
- A carboxylic acid moiety at the 5-position.
Properties
IUPAC Name |
1-methyl-2,4-dioxo-7-phenylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-18-12-11(13(19)17-15(18)22)9(14(20)21)7-10(16-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENKARDJQJWKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889941-16-6 | |
| Record name | 1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multicomponent Condensation via Microwave Irradiation
A one-pot three-component reaction forms the pyrido[2,3-d]pyrimidine skeleton efficiently. The protocol involves:
-
Reactants : 4(6)-Aminouracil derivatives, malononitrile, and aromatic aldehydes (e.g., benzaldehyde for phenyl substitution).
-
Conditions : Microwave irradiation (250 W, 120°C, 5–10 min) in dimethylformamide (DMF) solvent.
-
Mechanism : Domino Knoevenagel-Michael-cyclization sequence (Scheme 1). The aldehyde undergoes Knoevenagel condensation with malononitrile, followed by Michael addition to the aminouracil and cyclization to form the tetracyclic core.
Key Optimization Data :
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| None (MWI) | 5–10 | 82–95 |
| DAHP (10 mol%) | 120 | 85–92 |
This method avoids hazardous solvents and achieves high yields but requires post-synthetic hydrolysis to convert the C6-cyano group to a carboxylic acid.
Cyclization Using Vilsmeier-Haack Reagent
For precise functionalization at C5, cyanoacetamide and Vilsmeier reagent (POCl₃/DMF) enable cyclization:
-
Steps :
-
Outcome : Introduces a nitrile group at C5, which is subsequently hydrolyzed to carboxylic acid using concentrated HCl or H₂SO₄.
Critical Note : The position of the nitrile/carboxylic acid group is governed by the electron-deficient pyrimidine ring, directing nucleophilic attack to C5 during cyclization.
Post-Synthetic Modification: Nitrile to Carboxylic Acid Conversion
Acidic Hydrolysis
-
Conditions : Reflux the nitrile intermediate in 6M HCl at 100°C for 6–8 hours.
-
Mechanism : The nitrile undergoes hydration to an amide intermediate, followed by hydrolysis to the carboxylic acid (Scheme 2).
Spectroscopic Validation :
Base-Catalyzed Hydrolysis
-
Conditions : 10% NaOH at 80°C for 4 hours, followed by acidification.
-
Advantage : Faster than acidic hydrolysis but may require stringent pH control to prevent decarboxylation.
Nano-Catalyzed Synthesis for Enhanced Efficiency
TiO₂/SiO₂ Nanocomposite-Mediated Cyclocondensation
Advantages :
-
Catalyst recyclability (5 cycles without activity loss).
Regiochemical and Stereochemical Considerations
Substituent Positioning
-
C7-Phenyl Group : Introduced via aromatic aldehydes (e.g., benzaldehyde) during the Knoevenagel step.
-
C1-Methyl Group : Derived from alkylation of uracil precursors (e.g., 6-amino-1-methyluracil) using methyl iodide under basic conditions.
X-ray Crystallography : Confirms the planar pyridopyrimidine core and cis orientation of the C2/C4 carbonyls.
Industrial-Scale Production Feasibility
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various diseases:
- Antiviral Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV) and other viral infections. It is included in screening libraries for antiviral compounds .
- Cancer Research : The structural characteristics suggest potential applications in targeting cancer cells. The compound's ability to interact with specific enzymes or receptors may inhibit tumor growth and proliferation .
Drug Discovery
The compound serves as a lead structure for the development of new pharmaceuticals. Its unique pyrido-pyrimidine framework allows for modifications that can enhance its efficacy and reduce toxicity.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the functional groups attached to the core structure to optimize biological activity and pharmacokinetic properties. This includes exploring various substituents to improve binding affinity to biological targets .
Material Science
Due to its unique chemical structure, this compound may also find applications in material science:
- Organic Electronics : Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic devices. The ability to form stable films might enable its use in flexible electronic applications .
Case Study 1: Antiviral Activity
A study explored the antiviral potential of various pyrido-pyrimidine derivatives, including 1-methyl-2,4-dioxo-7-phenyl derivatives. Results indicated significant inhibition of HBV replication in vitro, suggesting that structural modifications could lead to more potent antiviral agents.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing the catalysis of key biochemical reactions. The phenyl group enhances its binding affinity, while the carboxylic acid moiety contributes to its solubility and bioavailability.
Comparison with Similar Compounds
Key Challenges and Opportunities
- Selectivity : The phenyl group at position 7 (target compound) may improve selectivity for hydrophobic enzyme pockets but could limit solubility.
- Synthetic Complexity : Introducing sulfanyl or cyclopropyl groups () requires specialized reagents, increasing production costs .
Biological Activity
1-Methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS Number: 889941-16-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N3O4, with a molecular weight of 297.27 g/mol. It features a pyrido-pyrimidine core which is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-2,4-dioxo-7-phenylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
| Molecular Formula | C15H11N3O4 |
| Molecular Weight | 297.27 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antiviral Properties
Recent studies have indicated that compounds similar to 1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine derivatives exhibit antiviral activity against various viruses. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against bovine viral diarrhea virus (BVDV) and rotavirus strains. These compounds have been highlighted for their ability to inhibit viral replication through various mechanisms.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit cellular proliferation in several human tumor cell lines such as HeLa and HCT116. These findings suggest potential applications in cancer therapeutics.
The biological activity of this compound is often attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For example, certain pyrido-pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds exhibiting IC50 values in the low micromolar range against CDK2 and CDK9 indicate strong inhibitory potential.
Case Studies
- Antiviral Efficacy : A study focusing on pyrido[2,3-d]pyrimidines demonstrated that specific derivatives exhibited high antiviral activity against Coxsackievirus B3 with IC50 values ranging from 0.063 to 0.089 μM . This highlights the therapeutic potential of these compounds in treating viral infections.
- Anticancer Screening : In another study involving various human cancer cell lines, a derivative of the compound showed significant antiproliferative effects with an IC50 value of 0.36 µM against CDK2 . This suggests that the compound could be further developed as an anticancer agent.
Q & A
Basic: What are the standard synthetic routes for 1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine or pyridine precursors. Key steps include:
- Cyclization : Formation of the pyrido[2,3-d]pyrimidine core using urea or thiourea derivatives under acidic or basic conditions .
- Substitution : Introduction of the phenyl group at position 7 via Suzuki coupling or nucleophilic aromatic substitution .
- Esterification/Carboxylation : Conversion of intermediate esters to the carboxylic acid moiety using hydrolysis (e.g., NaOH/HCl) .
- Optimization : Reaction conditions (e.g., ethanol or DMF as solvents, 60–100°C, 12–24 hours) significantly impact yield and purity .
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural confirmation relies on:
- Spectroscopic Techniques :
- NMR : 1H/13C NMR to assign protons and carbons, particularly distinguishing between tautomeric forms (e.g., keto-enol) .
- X-ray Crystallography : Resolve crystallographic data for bond lengths and angles (e.g., mean C–C bond length = 0.005 Å in related pyridopyrimidines) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₁₁N₃O₄) .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxylic acid group. Aqueous solubility is pH-dependent, improving under basic conditions .
- Stability :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can synthetic yield be optimized for this compound?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Catalysts : Use Pd-based catalysts for Suzuki coupling (e.g., Pd(PPh₃)₄) to improve aryl group incorporation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-methyl-2,4-dioxo-pyrimidine-5-carboxylic acid) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Advanced: What mechanisms underlie its potential biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or dehydrogenases (e.g., IC₅₀ determination via fluorescence polarization) .
- Molecular Docking : Use PyMol or AutoDock to model interactions with active sites (e.g., ATP-binding pockets) .
- In Vitro Studies : Assess cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .
Advanced: How to address purification challenges due to tautomerism?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% TFA) to resolve tautomers .
- Crystallization Control : Adjust solvent polarity (e.g., methanol/water mixtures) to favor one tautomeric form .
Advanced: What computational tools model its reactivity and electronic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
